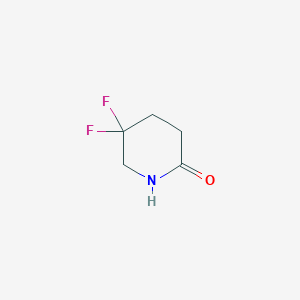![molecular formula C13H16Cl3N3O3 B1396242 1-({Propyl[2-(2,4,6-trichlorophenoxy)ethyl]carbamoyl}amino)formamide CAS No. 1296346-84-3](/img/structure/B1396242.png)
1-({Propyl[2-(2,4,6-trichlorophenoxy)ethyl]carbamoyl}amino)formamide
Descripción general
Descripción
This compound, also known as N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]dicarbonimidic diamide , has a molecular weight of 368.65 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H16Cl3N3O3/c1-2-3-19(13(21)18-12(17)20)4-5-22-11-9(15)6-8(14)7-10(11)16/h6-7H,2-5H2,1H3,(H3,17,18,20,21) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound has a predicted density of 1.366±0.06 g/cm3 . Unfortunately, other physical and chemical properties such as solubility and boiling point were not found in the sources I accessed.Aplicaciones Científicas De Investigación
Carbamoyl Anions in Synthesis
1-({Propyl[2-(2,4,6-trichlorophenoxy)ethyl]carbamoyl}amino)formamide can be understood through the broader context of carbamoyl anions. Carbamoyl anions, generated from N,N-disubstituted formamides, add with high diastereoselectivity to chiral N-sulfinyl aldimines and ketimines, providing α-amino amides. This method enables the direct introduction of a carbonyl group without needing unmasking steps. The products can be converted to α-amino esters or 1,2-diamines, with potential applications in the stereoselective synthesis of dipeptides (Reeves et al., 2013).
Cross-Dehydrogenative Coupling
The last decade has seen significant growth in research on the direct carbamoylation of C–H and X–H bonds with formamides via cross-dehydrogenative coupling reactions. This innovative approach is effective for preparing carboxamide, carbamate, and urea derivatives, which are prevalent in medicinal chemistry and natural product synthesis (He, Wu, & Vessally, 2020).
Chemical Synthesis Applications
A range of acyl derivatives of 2-(3,4-dimethoxyphenyl)ethylamine were synthesized and evaluated for their effectiveness in preventing gastric ulceration. The introduction of a carbamoyl group into certain positions retained antiulcer activity comparable to the lead compound, demonstrating the chemical utility of carbamoyl derivatives in pharmaceutical research (Hosokami et al., 1992).
Safety and Hazards
Propiedades
IUPAC Name |
3-carbamoyl-1-propyl-1-[2-(2,4,6-trichlorophenoxy)ethyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl3N3O3/c1-2-3-19(13(21)18-12(17)20)4-5-22-11-9(15)6-8(14)7-10(11)16/h6-7H,2-5H2,1H3,(H3,17,18,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJXWYLZPXUWPIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCOC1=C(C=C(C=C1Cl)Cl)Cl)C(=O)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-({Propyl[2-(2,4,6-trichlorophenoxy)ethyl]carbamoyl}amino)formamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






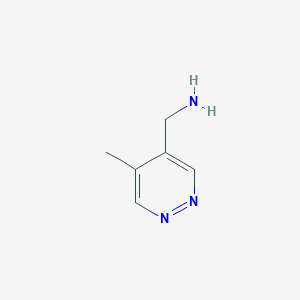
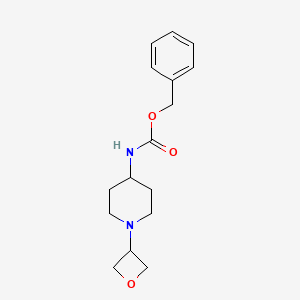
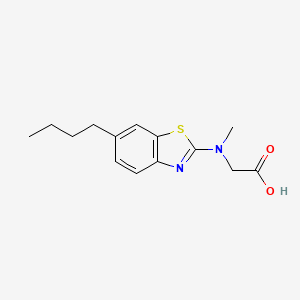
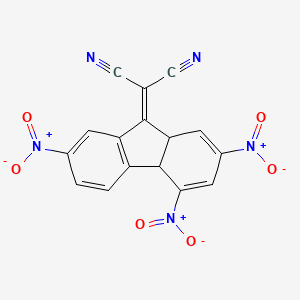

![1-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine](/img/structure/B1396174.png)
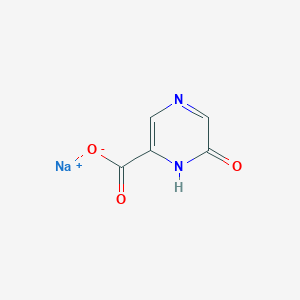

![[3-(4-Pyridinyl)-1H-1,2,4-triazol-5-YL]acetic acid](/img/structure/B1396179.png)
